6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities and potential applications in various scientific research areas. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For instance, a green and one-pot synthesis using CoCeO2 nanoparticles as a catalyst has been reported . This method is advantageous due to its high yield, short reaction time, and the use of non-toxic materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar MCR strategies. The use of heterogeneous catalysts, such as CoCeO2 nanoparticles, is preferred due to their reusability and efficiency. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and reduces the risk associated with organic solvents .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrano[2,3-c]pyrazole core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties
Properties
CAS No. |
612513-77-6 |
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Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
6-amino-3,4-dipropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H18N4O/c1-3-5-8-9(7-14)12(15)18-13-11(8)10(6-4-2)16-17-13/h8H,3-6,15H2,1-2H3,(H,16,17) |
InChI Key |
LCTPTGIUIWNNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=C(OC2=NNC(=C12)CCC)N)C#N |
Origin of Product |
United States |
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